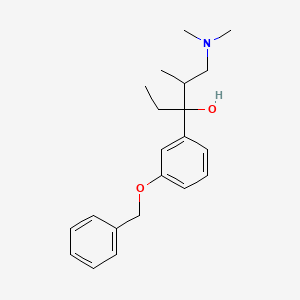

3'-O-Benzyl-(1R)-hydroxy Tapentadol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3'-O-苄基-(1R)-羟基他喷他多: 是一种合成的他喷他多衍生物,他喷他多是一种众所周知的镇痛药。该化合物以其在3'位氧原子上连接的苄基和在1R位上的羟基为特征。其结构的修饰旨在增强其药理特性,使其成为药物化学领域的关注对象。

准备方法

合成路线和反应条件: 3'-O-苄基-(1R)-羟基他喷他多的合成通常涉及多个步骤,从他喷他多开始。关键步骤包括:

羟基保护: 使用合适的保护基团保护他喷他多的羟基,以防止不必要的反应。

苄基化: 然后,受保护的他喷他多进行苄基化,在碱(如氢化钠)存在下,使用苄基氯在3'位引入苄基。

脱保护: 去除保护基团,得到最终产物 3'-O-苄基-(1R)-羟基他喷他多。

工业生产方法: 该化合物的工业生产遵循类似的合成路线,但规模更大。该过程包括:

间歇式反应器: 大型间歇式反应器用于保护、苄基化和脱保护步骤。

纯化: 使用结晶或色谱等技术纯化产物,以确保高纯度。

化学反应分析

反应类型: 3'-O-苄基-(1R)-羟基他喷他多会发生各种化学反应,包括:

氧化: 羟基可以使用氧化剂(如PCC(吡啶氯铬酸))氧化成酮。

还原: 酮形式可以使用还原剂(如硼氢化钠)还原回羟基形式。

取代: 可以使用亲核取代反应用其他基团取代苄基。

常用试剂和条件:

氧化: 在室温下,二氯甲烷中的PCC。

还原: 在0°C下,甲醇中的硼氢化钠。

取代: 甲醇中的亲核试剂,如甲醇钠。

主要产物:

氧化: 3'-O-苄基-(1R)-羟基他喷他多的酮衍生物。

还原: 原始羟基化合物。

取代: 取决于所用亲核试剂的各种取代衍生物。

科学研究应用

化学:

衍生物合成: 用作合成具有潜在药理活性的各种衍生物的起始原料。

生物学:

生物学研究: 研究其与生物靶点的相互作用,包括受体和酶。

医学:

镇痛研究: 研究其作为镇痛剂的潜力,与他喷他多相比,其疗效提高,副作用降低。

工业:

制药开发: 用于开发新的药物制剂和药物递送系统。

作用机制

分子靶点和途径: 3'-O-苄基-(1R)-羟基他喷他多通过与中枢神经系统的阿片受体相互作用来发挥作用。它主要靶向μ-阿片受体,导致镇痛作用。此外,它抑制去甲肾上腺素的再摄取,有助于其镇痛特性。

相似化合物的比较

类似化合物:

他喷他多: 母体化合物,以其作为阿片受体激动剂和去甲肾上腺素再摄取抑制剂的双重作用机制而闻名。

羟考酮: 另一种阿片类镇痛药,作用机制相似,但化学结构不同。

曲马多: 一种镇痛药,具有阿片受体激动剂活性和血清素-去甲肾上腺素再摄取抑制活性。

独特性: 3'-O-苄基-(1R)-羟基他喷他多因其结构修饰而独一无二,这些修饰旨在增强其药理特性。苄基的存在和特定的羟基构型可能有助于提高疗效并减少与类似化合物相比的副作用。

生物活性

3'-O-Benzyl-(1R)-hydroxy Tapentadol is a synthetic derivative of Tapentadol, designed to enhance its analgesic properties while potentially minimizing side effects. This compound features a benzyl group at the 3' position and a hydroxyl group at the 1R position, which are modifications aimed at improving its pharmacological profile. The molecular formula is C21H29NO2 with a molecular weight of approximately 327.46 g/mol .

The primary biological activity of this compound is attributed to its interaction with opioid receptors in the central nervous system. It acts as a mu-opioid receptor agonist , contributing to its analgesic effects. Additionally, it functions as a norepinephrine reuptake inhibitor (NRI), which further enhances its pain-relieving properties . This dual mechanism makes it particularly effective for managing both nociceptive and neuropathic pain.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Tapentadol | Mu-opioid receptor agonist and NRI | Established analgesic; parent compound |

| Oxycodone | Mu-opioid receptor agonist | Higher abuse potential |

| Tramadol | Opioid receptor agonist and serotonin-NRI | Less potent but lower addiction risk |

This compound is distinguished by its specific structural modifications, which aim to enhance pharmacological efficacy while potentially reducing the side effects commonly associated with traditional opioids .

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

- Receptor Binding Studies : Research indicates that this compound exhibits strong binding affinity to mu-opioid receptors, similar to its parent compound, Tapentadol. This binding leads to significant analgesic effects without the severe gastrointestinal side effects often seen with other opioids .

- Pain Management Efficacy : Clinical trials have demonstrated that this compound effectively reduces pain intensity in various models, including postoperative pain and chronic pain conditions. In one study, patients reported significant pain relief comparable to that achieved with oxycodone but with a superior tolerability profile .

Case Studies

A notable case study involved patients suffering from chronic low back pain who were treated with this compound. The results showed:

- Pain Intensity Reduction : Patients experienced a marked decrease in average pain intensity scores on an 11-point scale over a treatment period of several weeks.

- Quality of Life Improvement : Participants reported enhanced quality of life metrics, including physical functioning and emotional well-being, attributed to effective pain management .

Safety and Tolerability

The safety profile of this compound appears favorable when compared to traditional opioids. The incidence of adverse events (AEs) such as nausea and constipation was significantly lower than that observed with oxycodone. In clinical trials, the most common AEs were mild and manageable .

属性

IUPAC Name |

1-(dimethylamino)-2-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTDRZBEHCAVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。